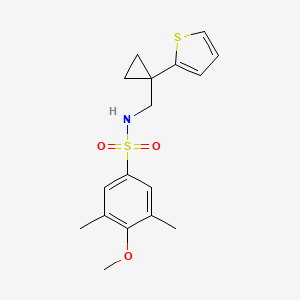
4-methoxy-3,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-3,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H21NO3S2 and its molecular weight is 351.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-Methoxy-3,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is a novel compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including anti-inflammatory, antimicrobial, and antiproliferative activities, supported by various studies and data.
Chemical Structure
The molecular formula of the compound is C16H19N3O2S, with a molecular weight of approximately 329.42 g/mol. The structure features a benzenesulfonamide moiety with methoxy and dimethyl substitutions, along with a thiophene ring linked to a cyclopropyl group.
Biological Activity Overview
The biological activities of this compound have been evaluated through various in vitro and in vivo studies. Below are the primary areas of activity:
1. Anti-inflammatory Activity
Research indicates that compounds similar to benzenesulfonamides exhibit significant anti-inflammatory effects. For instance, related compounds have shown inhibition of carrageenan-induced paw edema in rats, with percentages of inflammation reduction reported as high as 94.69% at specific time intervals .
2. Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against various pathogens. The Minimum Inhibitory Concentration (MIC) values for several strains are summarized in Table 1 below:
| Pathogen | MIC (mg/mL) |
|---|---|
| E. coli | 6.72 |
| S. aureus | 6.63 |
| P. aeruginosa | 6.67 |
| S. typhi | 6.45 |
| B. subtilis | 6.63 |
| C. albicans | 6.63 |
| A. niger | 6.28 |
These findings suggest that the compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria .
3. Antiproliferative Activity
The antiproliferative effects were measured using various cancer cell lines, yielding the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 3.7 |
| MCF-7 | 1.2 |
| HEK293 | 5.3 |
These results indicate that the compound has potent antiproliferative activity, especially against breast cancer cells (MCF-7), suggesting its potential as an anticancer agent .
Case Studies
Several case studies have been documented regarding compounds structurally related to benzenesulfonamides:
- Study on Anti-inflammatory Effects : A study evaluated the anti-inflammatory properties of various benzenesulfonamide derivatives, revealing significant reductions in edema and inflammatory markers in animal models .
- Antimicrobial Efficacy Study : Another investigation focused on the antimicrobial properties of sulfonamide derivatives against resistant bacterial strains, showing promising results that support their use in treating infections caused by multidrug-resistant organisms .
Propriétés
IUPAC Name |
4-methoxy-3,5-dimethyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S2/c1-12-9-14(10-13(2)16(12)21-3)23(19,20)18-11-17(6-7-17)15-5-4-8-22-15/h4-5,8-10,18H,6-7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQXBYINEFSYIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













